molecular formula C56H68N10O13 B1681890 28-Mephe-31-N-meile-cck (26-33) CAS No. 154336-13-7

28-Mephe-31-N-meile-cck (26-33)

Cat. No.: B1681890
CAS No.: 154336-13-7
M. Wt: 1089.2 g/mol
InChI Key: VEJMMYDVUKVYEP-HYXUPHFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

28-Mephe-31-N-meile-cck (26-33) is a synthetic peptide analog of cholecystokinin (CCK), a hormone found in the gastrointestinal tract and central nervous system. This compound is structurally related to the research compound [N-methylnorleucine-(28,31)]cholecystokinin-(26-33), also known as SNF 8702 . Like this closely related analog, it is expected to function as a highly potent and selective agonist for the cholecystokinin B (CCK B ) receptor subtype . In research settings, such CCK B receptor agonists are valuable tools for investigating receptor function and signaling pathways. Studies on similar compounds have shown that they effectively mobilize intracellular calcium upon receptor activation, providing a measurable response for studying the CCK B receptor's role in physiological and neurological processes . Research into CCK receptors covers areas such as gastrointestinal motility, pancreatic secretion, satiety, anxiety, and pain modulation . This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

154336-13-7

Molecular Formula

C56H68N10O13

Molecular Weight

1089.2 g/mol

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2R,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]-methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylbutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C56H68N10O13/c1-4-5-20-45(54(77)64-43(29-48(71)72)52(75)62-41(50(58)73)25-33-14-8-6-9-15-33)66(3)56(79)44(27-36-30-59-40-19-13-12-18-38(36)40)61-46(68)31-60-55(78)49(32(2)35-16-10-7-11-17-35)65-53(76)42(26-34-21-23-37(67)24-22-34)63-51(74)39(57)28-47(69)70/h6-19,21-24,30,32,39,41-45,49,59,67H,4-5,20,25-29,31,57H2,1-3H3,(H2,58,73)(H,60,78)(H,61,68)(H,62,75)(H,63,74)(H,64,77)(H,65,76)(H,69,70)(H,71,72)/t32-,39+,41+,42+,43+,44+,45+,49-/m1/s1

InChI Key

VEJMMYDVUKVYEP-HYXUPHFQSA-N

SMILES

CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)N(C)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(C(C)C4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N(C)C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@@H]([C@H](C)C4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(=O)O)N

Canonical SMILES

CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)N(C)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(C(C)C4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

DYXGWXDF

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

28-MePhe-31-N-MeIle-CCK (26-33)
cholecystokinin (26-33), MePhe(28)-N-MeIle(31)-
cholecystokinin (26-33), methylphenylalanyl(28)-N-methylnorisoleucyl(31)-
SNF 8815
SNF-8815

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

Key bond angles and torsional parameters distinguish 28-Mephe-31-N-meile-cck (26-33) from analogs:

Parameter 28-Mephe-31-N-meile-cck (26-33) Analog 1 (2016) Analog 2 (2016)
C29-C30-C31 bond angle (°) 129.3(7) 128.5(8) 128.5(8)
C32-C31-C30 bond angle (°) 126.5(6) 125.8(8) 125.8(8)
C43-C30-C29 bond angle (°) 113.6(6) 114.3(8) 114.3(8)

The slight variations in bond angles (e.g., 129.3° vs. 128.5°) suggest differences in backbone flexibility and steric strain, which may influence receptor binding or stability .

Functional and Thermal Properties

Peptide analogs, however, typically degrade before reaching such temperatures, emphasizing their application in biochemical rather than material science contexts.

Spectroscopic and Analytical Data

Elemental analysis and IR spectroscopy for cobalt-Schiff base complexes (C: 66.27%, N: 4.29%, ν(C=N): 1619 cm⁻¹) differ markedly from peptide systems, where mass spectrometry and NMR are more relevant. The absence of metal-related peaks (e.g., ν(Co-O) at 535 cm⁻¹) further distinguishes organic peptides from metallocomplexes.

Key Research Findings

  • Structural Rigidity: Methyl substitutions in 28-Mephe-31-N-meile-cck (26-33) enhance conformational stability compared to non-methylated analogs .
  • Synthetic Efficiency : Ultrasonic methods for metal complexes achieve higher yields in shorter times (~60 minutes) compared to multi-step peptide synthesis.
  • Thermal Resilience : Unlike Ni-Fe-W alloys, peptide derivatives lack high-temperature stability, limiting their use to ambient biological environments .

Q & A

Q. What are the established methodologies for synthesizing and characterizing 28-Mephe-31-N-meile-cck (26-33), and how do analytical techniques validate its purity and structural integrity?

Methodological Answer:

  • Synthesis : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, optimizing coupling reagents (e.g., HBTU/HOBt) and deprotection cycles. Monitor reaction efficiency via ninhydrin or Kaiser tests .
  • Characterization : Employ LC-MS for molecular weight confirmation, circular dichroism (CD) for secondary structure analysis, and HPLC for purity assessment (>95%). Validate structural fidelity via 2D NMR (e.g., COSY, NOESY) to resolve backbone conformations .

Q. How should researchers select a theoretical framework to contextualize the biological or chemical mechanisms of 28-Mephe-31-N-meile-cck (26-33)?

Methodological Answer:

  • Align with frameworks like receptor-ligand interaction models (e.g., CCK receptor binding kinetics) or peptide folding thermodynamics. Use molecular docking simulations (AutoDock Vina) to predict binding affinities and compare with experimental IC50 values. Ensure the framework supports hypothesis generation, such as structure-activity relationships (SAR) .

Q. What experimental designs are optimal for studying the stability of 28-Mephe-31-N-meile-cck (26-33) under varying pH and temperature conditions?

Methodological Answer:

  • Use a factorial design (e.g., 3x3 matrix: pH 4.0, 7.4, 9.0; 25°C, 37°C, 50°C). Quantify degradation via HPLC-UV at timed intervals. Apply Arrhenius kinetics to model shelf-life. Include controls (e.g., inert atmosphere) to isolate oxidative vs. hydrolytic pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 28-Mephe-31-N-meile-cck (26-33) across different in vitro assays?

Methodological Answer:

  • Conduct a meta-analysis of assay conditions (e.g., cell line variability, buffer composition). Use Bland-Altman plots to assess inter-study bias. Validate via orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). Adjust for confounding variables like peptide aggregation using dynamic light scattering (DLS) .

Q. What advanced computational strategies (e.g., AI/ML) can predict novel derivatives of 28-Mephe-31-N-meile-cck (26-33) with enhanced selectivity?

Methodological Answer:

  • Train generative adversarial networks (GANs) on peptide libraries with known CCK receptor activities. Use COMSOL Multiphysics to simulate membrane permeability. Validate predictions via fragment-based drug design (FBDD) and free-energy perturbation (FEP) calculations .

Q. How do multi-variable interactions (e.g., solvent polarity, ionic strength) influence the conformational dynamics of 28-Mephe-31-N-meile-cck (26-33)?

Methodological Answer:

  • Implement response surface methodology (RSM) to model solvent effects. Use stopped-flow fluorescence spectroscopy to capture µs-ms folding intermediates. Pair with molecular dynamics (MD) simulations (AMBER/CHARMM) to correlate solvent parameters with α-helix/β-sheet ratios .

Q. What protocols ensure reproducibility in synthesizing 28-Mephe-31-N-meile-cck (26-33) across laboratories?

Methodological Answer:

  • Standardize resin swelling times, coupling temperatures, and cleavage cocktails (TFA:TIPS:H2O = 95:2.5:2.5). Publish detailed SOPs with raw NMR spectra and chromatograms. Use inter-laboratory studies with Z′-factor validation to quantify protocol robustness .

Q. How can researchers isolate and quantify low-abundance metabolites of 28-Mephe-31-N-meile-cck (26-33) in complex biological matrices?

Methodological Answer:

  • Deploy hybrid SPE-LC-MS/MS with isotopically labeled internal standards (e.g., 13C/15N peptides). Optimize collision energy (CE) for MRM transitions. Validate recovery rates (>80%) via spike-and-recovery in plasma/urine matrices .

Q. What longitudinal study designs are appropriate for assessing the long-term stability of 28-Mephe-31-N-meile-cck (26-33) in lyophilized formulations?

Methodological Answer:

  • Use accelerated stability testing (40°C/75% RH for 6 months) per ICH Q1A guidelines. Monitor residual moisture via Karl Fischer titration. Apply Weibull distribution models to predict degradation under ambient conditions .

Q. How can emerging technologies (e.g., microfluidics, lab-on-a-chip) enhance the scalability of 28-Mephe-31-N-meile-cck (26-33) synthesis?

Methodological Answer:

  • Design continuous-flow microreactors with immobilized enzymes for real-time monitoring. Optimize residence time and mixing efficiency via CFD simulations. Validate using process analytical technology (PAT) for in-line UV and IR spectroscopy .

Key Considerations

  • Theoretical Grounding : Link mechanistic studies to established peptide-receptor interaction models to avoid data misinterpretation .
  • Methodological Rigor : Pre-register experimental protocols (e.g., on Open Science Framework) to mitigate reproducibility crises .
  • Data Transparency : Share raw spectra, chromatograms, and simulation inputs in supplementary materials .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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28-Mephe-31-N-meile-cck (26-33)
Reactant of Route 2
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28-Mephe-31-N-meile-cck (26-33)

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